IDMS Matrix Effect Elimination
D-(+)-Cellobiose-13C, labeled with a single 13C atom, exhibits a +1 Da mass shift relative to unlabeled cellobiose. This specific mass difference allows for unequivocal differentiation in mass spectrometry (MS) analysis. In contrast, unlabeled cellobiose has an identical mass to the endogenous analyte, preventing quantification . The use of 13C-labeled internal standards is critical for accurate isotope dilution mass spectrometry (IDMS), as they effectively correct for matrix effects and ionization variability [1].
| Evidence Dimension | Mass Shift in MS |
|---|---|
| Target Compound Data | +1 Da (due to single 13C atom incorporation) |
| Comparator Or Baseline | Unlabeled D-(+)-Cellobiose: 0 Da shift |
| Quantified Difference | +1 Da |
| Conditions | LC-ESI-MS/MS or GC-MS analysis |
Why This Matters
A +1 Da mass shift is the minimum requirement for distinguishing the internal standard from the endogenous analyte in MS, avoiding signal overlap and enabling accurate quantification.
- [1] Wu L, Mashego MR, van Dam JC, Proell AM, Vinke JL, Ras C, et al. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. Anal Biochem. 2005 Jan 15;336(2):164-71. View Source
